
AZD-5153
Übersicht
Beschreibung
AZD-5153 ist ein potenter, selektiver und oral verfügbarer Inhibitor des Bromodomänen- und Extraterminal (BET)-Familienproteins BRD4. Es ist ein niedermolekulares Therapeutikum, das in präklinischen Studien Aktivität in mehreren Tumoren gezeigt hat, insbesondere bei hämatologischen Malignomen . Die Verbindung wirkt durch Bindung an die Bromodomänen von BRD4, wodurch ihre Interaktion mit acetylierten Lysinresten an Histon-Schwänzen unterbrochen wird, was für die Regulation der Genexpression entscheidend ist .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Eine Methode beinhaltet die Solubilisierung der Verbindung in einer Mischung aus Dimethylsulfoxid (DMSO) und Hydroxypropyl-beta-Cyclodextrin (HP-B-CD) in Wasser, gefolgt von der Verabreichung über orale Sondensonde oder Minipumpeninfusion in präklinischen Modellen . Industrielle Produktionsmethoden für this compound sind in der verfügbaren Literatur nicht umfassend beschrieben, umfassen aber typischerweise großtechnische Synthese- und Reinigungsprozesse, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
AZD-5153 has been primarily investigated for its efficacy in treating various solid tumors. It acts as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression involved in cancer cell proliferation and survival. The inhibition of BRD4 has been shown to lead to reduced tumor growth and increased apoptosis in cancer cells.
- Clinical Trials : The compound is currently undergoing Phase 1 clinical trials to evaluate its safety and efficacy in patients with solid tumors. Preliminary results indicate promising anti-tumor activity, with ongoing assessments of its pharmacokinetics and optimal dosing strategies .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:
- Breast Cancer : Studies showed significant cytotoxic effects against triple-negative breast cancer cells.
- Lung Cancer : The compound exhibited potent anti-proliferative effects on non-small cell lung cancer cell lines.
These findings underscore the potential utility of this compound as a targeted therapeutic agent in oncology .
In Vivo Studies
Animal models have further validated the anticancer properties of this compound. In xenograft models of human tumors, treatment with this compound resulted in marked tumor shrinkage and improved survival rates compared to control groups .
Case Studies
Several case studies have highlighted the application of this compound in clinical settings:
- Case Study 1 : A patient with advanced solid tumors showed a partial response to treatment with this compound after two cycles, highlighting its potential for inducing tumor regression.
- Case Study 2 : Another patient with metastatic breast cancer experienced stabilization of disease after receiving this compound, suggesting its role in managing aggressive cancer types .
Wirkmechanismus
Target of Action
BRD4 is a member of the BET family of chromatin reader proteins, which interact with N-acetyl lysine residues on histones and nuclear proteins .
Mode of Action
AZD-5153 selectively binds to the acetylated lysine recognition motifs in two bromodomains in the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones . This bivalent binding mode enhances the avidity of the compound, translating into increased cellular and antitumor activity .
Biochemical Pathways
The inhibition of BRD4 by this compound disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting aberrant transcriptional programs critical for tumor growth and survival . This compound treatment markedly affects transcriptional programs of MYC, E2F, and mTOR . Notably, mTOR pathway modulation is associated with cell line sensitivity to this compound .
Pharmacokinetics
This compound has dose-dependent pharmacokinetics, with minimal accumulation . The recommended phase II doses (RP2D) were this compound 30 mg once daily or 15 mg twice daily (monotherapy) and 10 mg once daily (intermittent schedule) with olaparib .
Result of Action
In preclinical hematologic tumor models, in vivo administration of this compound led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . In a first-in-human study, one patient with metastatic pancreatic cancer receiving combination treatment had a partial response lasting 4.2 months .
Action Environment
The relationship between this compound exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver . This compound demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 . These results show this compound was tolerable as monotherapy and in combination at the RP2Ds .
Biochemische Analyse
Biochemical Properties
AZD-5153 interacts with the bromodomain and extraterminal (BET) family of proteins, specifically BRD4 . These proteins are epigenetic readers responsible for recruiting transcriptional machinery to active chromatin by binding to acetylated lysine residues on histone tails . This compound ligates two bromodomains in BRD4 simultaneously .
Cellular Effects
This compound has been shown to inhibit the proliferation and survival of various types of cancer cells, including hematologic malignancies . It affects cell function by disrupting aberrant transcriptional programs critical for tumor growth and/or survival . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its bivalent binding to two bromodomains in BRD4 . This enhanced avidity translates into increased cellular and antitumor activity . It disrupts the recruitment of transcriptional regulatory complexes to acetylated chromatin, thereby disrupting the transcriptional programs of genes such as MYC, E2F, and mTOR .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown dose-dependent pharmacokinetics, with minimal accumulation . It also demonstrated dose-dependent modulation of peripheral biomarkers, including upregulation of HEXIM1 .
Dosage Effects in Animal Models
In animal models, in vivo administration of this compound led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The relationship between this compound exposure and efficacy suggests that prolonged BRD4 target coverage is a primary efficacy driver .
Metabolic Pathways
It is known that it affects the transcriptional programs of genes involved in various metabolic pathways, including the mTOR pathway .
Transport and Distribution
It is known that it has dose-dependent pharmacokinetics, with minimal accumulation .
Subcellular Localization
It is known that bromodomain-mediated interactions localize BRD4, the target of this compound, to discrete chromosomal locations .
Vorbereitungsmethoden
The synthesis of AZD-5153 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the solubilization of the compound in a mixture of dimethyl sulfoxide (DMSO) and hydroxypropyl-beta-cyclodextrin (HP-B-CD) in water, followed by administration via oral gavage or mini-pump infusion in preclinical models . Industrial production methods for this compound are not extensively detailed in the available literature, but typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Analyse Chemischer Reaktionen
AZD-5153 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf die Wechselwirkung mit den Bromodomänen von BRD4 beziehen. Die Verbindung zeigt eine bivalente Bindungsart, die ihre Avidität und zelluläre Potenz erhöht . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen die Verwendung von organischen Lösungsmitteln wie DMSO und spezifischen chromatografischen Verfahren zur Reinigung . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise die gewünschte therapeutische Verbindung this compound und deren Zwischenprodukte.
Vergleich Mit ähnlichen Verbindungen
AZD-5153 ist in seiner bivalenten Bindungsart einzigartig, was es von anderen BET-Inhibitoren unterscheidet, die typischerweise eine monovalente Bindung aufweisen. Diese erhöhte Bindungsaffinität führt zu einer erhöhten Zell- und Antitumoraktivität . Zu ähnlichen Verbindungen gehört JQ1, ein bekannter BET-Inhibitor, der ebenfalls BRD4 mit einer monovalenten Bindungsart angreift . Andere ähnliche Verbindungen sind OTX015 und CPI-0610, beide BET-Inhibitoren mit unterschiedlicher Wirksamkeit und Bindungseigenschaften .
Biologische Aktivität
The compound (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One, also known as AZD5153, is a small molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
AZD5153 has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has an average molecular weight of approximately 479.585 g/mol .
AZD5153 functions primarily as a bromodomain and extraterminal (BET) inhibitor. It selectively inhibits the bromodomain-containing protein BRD4, which plays a crucial role in the regulation of gene expression and cell cycle progression. The compound's mechanism involves:
- Bivalent Binding : AZD5153 exhibits enhanced potency through bivalent interactions with BRD4, leading to effective downregulation of c-Myc and subsequent inhibition of tumor growth in xenograft models .
- Cellular Effects : The compound has been shown to affect cellular pathways involved in proliferation and survival, particularly in cancer cells.
In Vitro Studies
Research has demonstrated that AZD5153 exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Cytotoxicity : In vitro assays have shown that AZD5153 effectively reduces cell viability in multiple cancer types, including those resistant to conventional therapies .
- Mechanisms of Action : Studies indicate that the compound induces apoptosis in cancer cells through caspase activation and modulation of cell cycle phases .
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of AZD5153:
- Tumor Growth Inhibition : The compound significantly inhibited tumor growth in models of human cancers, correlating with its ability to downregulate c-Myc expression .
- Pharmacokinetics : AZD5153 demonstrated favorable pharmacokinetic properties, supporting its potential for clinical development .
Case Studies
Several specific studies highlight the biological activity of AZD5153:
- Study on c-Myc Downregulation : A study reported that AZD5153 effectively downregulated c-Myc levels in cancer cell lines, leading to reduced proliferation rates .
- Xenograft Tumor Models : In xenograft studies involving human tumor cells implanted in mice, treatment with AZD5153 resulted in a marked reduction in tumor size compared to control groups .
Data Tables
Eigenschaften
IUPAC Name |
(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23/h4-9,18,20H,10-17H2,1-3H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMYFSPOTCDHHJ-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869912-39-9 | |
Record name | AZD-5153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5153 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-5153 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C7U6YEAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.